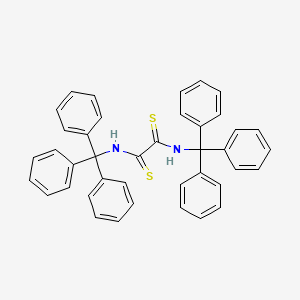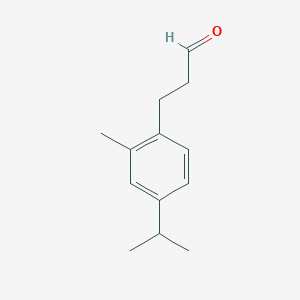
2-Methyl-4-(1-methylethyl)-benzenepropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanal, 2-methyl-4-(1-methylethyl)-, also known as 3-(2-methyl-4-propan-2-ylphenyl)propanal, is an organic compound with the molecular formula C13H18O. This compound is a derivative of benzene and is characterized by the presence of a propanal group attached to a benzene ring substituted with a methyl and an isopropyl group. It is commonly used in the fragrance industry due to its pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenepropanal, 2-methyl-4-(1-methylethyl)- can be synthesized through the Friedel-Crafts alkylation of isopropylbenzene (cumene) with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of Benzenepropanal, 2-methyl-4-(1-methylethyl)- involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The product is then purified through distillation and recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzenepropanal, 2-methyl-4-(1-methylethyl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2-methyl-4-propan-2-ylphenyl)propanoic acid.
Reduction: 3-(2-methyl-4-propan-2-ylphenyl)propanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Benzenepropanal, 2-methyl-4-(1-methylethyl)- is widely used in scientific research due to its versatile chemical properties. It is utilized in:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of aromatic aldehydes with biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Primarily in the fragrance industry for the formulation of perfumes and scented products.
Wirkmechanismus
The mechanism of action of Benzenepropanal, 2-methyl-4-(1-methylethyl)- involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include the activation of oxidative stress responses and modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenepropanal, 4-(1,1-dimethylethyl)-
- Benzenepropanal, α-methyl-4-(1-methylethyl)-
- Benzenepropanal, α-methyl-2-(1-methylethyl)-
Uniqueness
Benzenepropanal, 2-methyl-4-(1-methylethyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both a methyl and an isopropyl group enhances its hydrophobicity and influences its reactivity in chemical reactions. This makes it particularly valuable in applications where specific molecular interactions are required, such as in the fragrance industry.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3-(2-methyl-4-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(2)13-7-6-12(5-4-8-14)11(3)9-13/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
NMDUUPWJBWOPKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


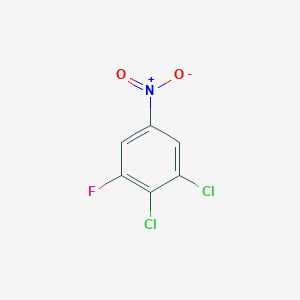
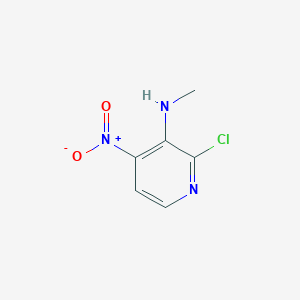
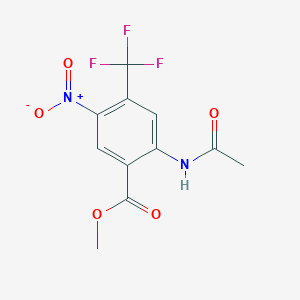
![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)

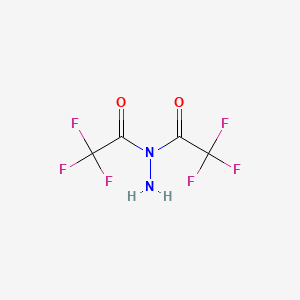
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
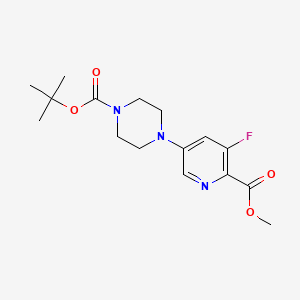


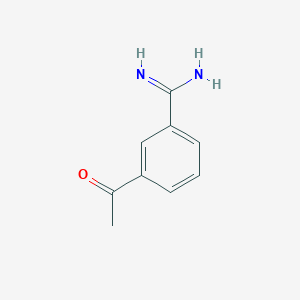
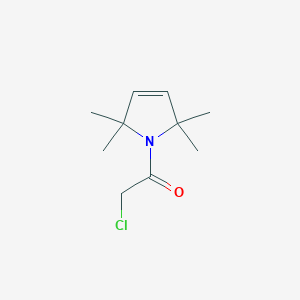
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
